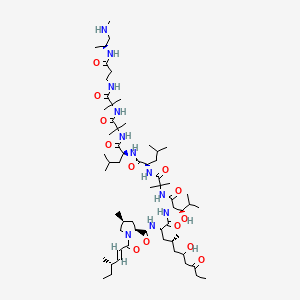

Leucinostatin B M+H

Description

Overview of Leucinostatins as a Class of Lipopeptide Antibiotics

Leucinostatins constitute a family of lipopeptide antibiotics produced by various fungal species, including Purpureocillium lilacinum (formerly Paecilomyces lilacinus), Paecilomyces marquandii, and Acremonium sp. nih.govplos.org. These compounds are characterized by a complex structure that includes both peptide and lipid moieties, a defining feature of lipopeptides nih.govplos.org. The leucinostatin (B1674795) series is structurally diverse, with at least twenty-four different structures having been described nih.govplos.org.

The peptide portion of leucinostatins is non-ribosomally synthesized and often contains unusual amino acid residues researchgate.net. For instance, Leucinostatin A, a closely related congener, contains residues such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (AIB), along with more common amino acids like β-Ala nih.govplos.org. The N-terminus typically features a fatty acyl chain, such as a 4-methylhex-2-enoic acid, while the C-terminus may include a diamine like N1,N1-dimethylpropane-1,2-diamine (DPD) nih.govplos.org. The presence of both polyketide and peptide components suggests a hybrid PKS-NRPS (polyketide synthase - non-ribosomal peptide synthetase) biosynthetic origin nih.govplos.org.

Significance of Leucinostatin B in Natural Product Research

Leucinostatin B holds significance in natural product research due to its potent and diverse biological activities. Research has demonstrated its activity against various organisms, including fungi, bacteria, and protozoa mdpi.comnih.gov. Notably, leucinostatin B has shown promising activity against trypanosomes, the parasites responsible for diseases like Chagas disease and Human African Trypanosomiasis nih.govresearchgate.netacs.orgbiorxiv.org. Studies have indicated that leucinostatin B can inhibit the intracellular amastigote form of Trypanosoma cruzi and has shown efficacy in in vivo models of Chagas disease acs.orgbiorxiv.org.

Furthermore, leucinostatins, including Leucinostatin B, have been investigated for their effects on mammalian cells, particularly in the context of cancer research. They have shown selective antiproliferative effects in certain cancer cell lines, such as those representing the luminal androgen receptor subtype of triple-negative breast cancer nih.govnih.gov. Investigations into the mechanism of action of leucinostatin B have revealed its ability to rapidly inhibit mTORC1 signaling in sensitive cell lines nih.govnih.gov. Leucinostatins are also known to repress mitochondrial respiration through the inhibition of ATP synthase researchgate.netnih.govnih.govacs.org. This inhibition of ATP synthase appears to be a key mechanism underlying some of their biological effects nih.govnih.govacs.org.

Historical Perspective of Leucinostatin Discovery and Initial Characterization

The term "leucinostatin" was first introduced in 1973 to describe a substance isolated from a fungal fermentation broth nih.gov. The name was attributed to the apparent presence of several leucine (B10760876) residues within the compound, although the definitive structure had not yet been fully elucidated at that time nih.gov.

Initial characterization efforts focused on isolating and determining the chemical structures of the different leucinostatin congeners. The structure of Leucinostatin A was reported, and subsequently, the structure of the demethylated derivative, Leucinostatin B, was published nih.gov. Early structural studies utilized various analytical techniques. For example, the crystal structure of Leucinostatin A was established in 1989, confirming its α-helical secondary conformation nih.govsci-hub.se.

The initial characterization of leucinostatin B, like other members of the class, involved techniques to determine its molecular formula and structural connectivity. Mass spectrometry, particularly techniques yielding the protonated molecular ion ([M+H]+), is a common method for determining the molecular weight and formula of such compounds nih.gov. PubChem lists the molecular formula of Leucinostatin B as C₆₁H₁₀₉N₁₁O₁₃ and its monoisotopic mass as 1203.82063257 Da nih.gov. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and tandem mass spectrometry (MS/MS) experiments, along with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, chiral HPLC, and chemical methods like advanced Marfey's analysis of acid hydrolysates, have been crucial in establishing the structures and stereochemistry of leucinostatins, including Leucinostatin B nih.govnih.gov.

Detailed research findings on the structure and properties of Leucinostatin B contribute to the understanding of its biological activities. For instance, the molecular weight of Leucinostatin B is approximately 1204.6 g/mol nih.gov. Its complex structure, containing multiple amino acid residues and a lipid chain, dictates its lipopeptide nature and influences its interactions with biological membranes and targets like ATP synthase nih.govacs.orgresearchgate.net.

Below is a table summarizing some key computed properties of Leucinostatin B:

| Property | Value | Source |

| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₃ | PubChem nih.gov |

| Molecular Weight | 1204.6 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 1203.82063257 Da | PubChem nih.gov |

| XLogP3 (predicted) | 3.8 | PubChem nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C61H109N11O13 |

|---|---|

Molecular Weight |

1204.6 g/mol |

IUPAC Name |

(2S,4S)-N-[(2S,4S)-6-hydroxy-1-[[(2S,3R)-3-hydroxy-4-methyl-1-[[2-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[[(2S)-1-(methylamino)propan-2-yl]amino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+/t37-,38+,39-,40-,42?,43-,44-,45-,46-,49-,50+/m0/s1 |

InChI Key |

JLDCSWRYRVBFRU-GVWIJYOFSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)CC(CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CNC)C |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |

Synonyms |

leucinostatin B paecilotoxin B |

Origin of Product |

United States |

Origin and Isolation Methodologies of Leucinostatin B

Fungal Sources and Biodiversity

Leucinostatins, including Leucinostatin (B1674795) B, are produced by several fungal species, highlighting the biodiversity of these microorganisms as sources of bioactive compounds.

Purpureocillium lilacinum (formerly Penicillium lilacinum / Paecilomyces lilacinum)

Purpureocillium lilacinum, which was previously classified under the genera Penicillium and Paecilomyces, is a well-established source of leucinostatins. This fungus is commonly found in soil, plant roots, nematodes, and insects, demonstrating flexible lifestyles as soil-saprobes, plant-endophytes, and nematode pathogens. nih.gov Leucinostatins A and B were initially isolated from P. lilacinus strain A-267. mdpi.comnih.govmedkoo.comhuidacollection.com Different isolates of P. lilacinum have been found to produce leucinostatins, suggesting their potential role in the fungus's interactions with its environment. mdpi.com Genomic analysis of P. lilacinum has identified the non-ribosomal peptide synthetase LcsA as a core gene involved in leucinostatin biosynthesis. nih.gov

Ophiocordyceps spp.

Species belonging to the genus Ophiocordyceps have also been identified as producers of leucinostatins. cymitquimica.comnih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org Research has shown that Ophiocordyceps spp., along with Purpureocillium spp., produce leucinostatin analogs. nih.govnih.gov Leucinostatins, including Leucinostatin B, have been identified as potent inhibitors of Trypanosoma cruzi, the parasite causing Chagas disease, from an Ophiocordyceps sp. researchgate.netbiorxiv.orgbiorxiv.org

Paecilomyces sp.

Leucinostatin B has been reported to be found in soil fungi identified as Paecilomyces sp. medchemexpress.com Early studies on leucinostatin also refer to its isolation from Paecilomyces lilacinus. mdpi.com

Paecilomyces marquandii and Acremonium sp.

Paecilomyces marquandii is another fungal species known to produce leucinostatins, including leucinostatins A, D, H, and K. mdpi.com Leucinostatins have also been found in Acremonium sp. mdpi.comtandfonline.comresearchgate.net Co-cultivation of Acremonium sp. Tbp-5 with Mycogone rosea has been observed to result in the formation of new lipoaminopeptides, acremostatins, which are distinguishable from leucinostatins but highlight the metabolic capabilities of Acremonium. tandfonline.com An endophytic Acremonium sp. isolated from European yew (Taxus baccata) was shown to produce leucinostatin A. tandfonline.commedkoo.com

Here is a summary of the fungal sources mentioned:

| Fungal Source | Associated Leucinostatins (where specified) |

| Purpureocillium lilacinum (formerly Paecilomyces lilacinus) | Leucinostatin A, B, C, D, A2, B2, H, K |

| Ophiocordyceps spp. | Leucinostatin A, B, F, B2, A2, D, and analogs |

| Paecilomyces sp. | Leucinostatin B |

| Paecilomyces marquandii | Leucinostatin A, D, H, K |

| Acremonium sp. | Leucinostatin A, B, K, and acremostatins |

Isolation and Separation Techniques

The isolation and separation of Leucinostatin B from fungal cultures involve various chromatographic methods to purify the compound from complex mixtures of secondary metabolites.

Early Chromatographic Methods (e.g., silica (B1680970) gel, alumina (B75360) column chromatography)

Early studies on the leucinostatins, including the separation of Leucinostatin A and B, utilized conventional chromatographic techniques such as silica gel and alumina column chromatography. nih.gov These methods were employed to separate the components of the leucinostatin complex antibiotic based on their differing polarities and affinities for the stationary phase. nih.gov Silica gel column chromatography, often using solvent systems with increasing polarity (e.g., hexane-ethyl acetate (B1210297) gradients), is a common initial step in the isolation of fungal secondary metabolites. jppres.comacs.org Alumina column chromatography has also been historically used in the separation process. nih.govembrapa.br These early methods provided the foundation for obtaining purified samples of Leucinostatin B for further characterization and biological activity studies. Further purification steps often involved techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). jppres.comembrapa.brresearchgate.net

Modern Analytical Techniques for Fractionation and Purification

Modern analytical techniques play a vital role in the efficient fractionation, purification, and characterization of Leucinostatin B. These techniques offer higher resolution, sensitivity, and speed compared to traditional methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used extensively for both analytical separation and preparative purification of leucinostatins. HPLC allows for the separation of Leucinostatin B from complex mixtures based on its physico-chemical properties, enabling the assessment of purity and the isolation of the compound. Chiral HPLC has also been employed in the structural analysis of leucinostatins to determine the stereochemistry of their constituent amino acids.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a particularly powerful modern approach. LC-MS is widely used for profiling fungal extracts, allowing researchers to identify and track potential leucinostatin analogues based on their mass-to-charge ratio (m/z). This technique is invaluable during bioactivity-guided fractionation, enabling the rapid identification of active components within complex fractions. High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS) experiments provide detailed information about the molecular formula and fragmentation pattern of Leucinostatin B, which is critical for confirming its structure and differentiating it from isomers. The detection of the protonated molecular ion, often represented as [M+H]+, is a standard output in positive mode electrospray ionization mass spectrometry, a common ionization method used with LC-MS for peptide analysis. For Leucinostatin B (C61H109N11O13), the computed monoisotopic mass is approximately 1203.82 Da, and the predicted m/z for the [M+H]+ adduct is approximately 1204.83.

Nuclear Magnetic Resonance (NMR) spectroscopy, including various 1D and 2D techniques such as 1H NMR, 13C NMR, COSY, HSQC, HMBC, and NOESY, is indispensable for the complete structural elucidation of Leucinostatin B once it has been purified. NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Other advanced techniques employed in the characterization of leucinostatins include advanced Marfey's analysis, used to determine the absolute configuration of the amino acid residues after hydrolysis of the peptide. In some cases, X-ray crystallography has been utilized to definitively confirm the solid-state structure of isolated compounds.

These modern analytical techniques, often used in combination, are essential for the efficient and accurate isolation, purification, and structural characterization of complex natural products like Leucinostatin B, facilitating detailed research into their properties and potential applications.

Key Analytical Data Examples

While specific detailed data tables for Leucinostatin B isolation yields under various conditions were not consistently available across sources, the application of analytical techniques provides specific data points crucial for identification and characterization.

| Technique | Application in Leucinostatin B Analysis/Purification | Example Data/Observation |

| LC-MS | Profiling of fungal extracts, tracking active fractions, identification of pure compound | Detection of a significant component at a specific retention time with a characteristic m/z. |

| High-Resolution MS | Determination of exact molecular mass, confirmation of molecular formula. | Observed [M+H]+ ion at m/z approximately 1204.83, corresponding to C61H109N11O13. |

| HPLC | Separation of Leucinostatin A and B mixture, purity assessment. | Chromatogram showing distinct peaks for Leucinostatin A and B. |

| NMR Spectroscopy | Determination of chemical structure and stereochemistry. | Characteristic proton and carbon signals confirming the peptide sequence and linkages. |

Biosynthetic Pathways and Genetic Regulation of Leucinostatins

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

Non-ribosomal peptide synthetases are key multienzyme complexes responsible for the assembly of the peptide portion of leucinostatins. NRPS systems function by activating and condensing amino acids in a template-independent manner. Typical NRPS modules contain adenylation (A) domains for amino acid activation, thiolation (T) or peptidyl carrier protein (PCP) domains for carrying the growing peptide chain, and condensation (C) domains for peptide bond formation . Some NRPS modules also contain additional domains for modifications like epimerization, methylation, or cyclization .

Identification and Characterization of Core Biosynthetic Genes (e.g., LcsA)

The core biosynthetic machinery for leucinostatin (B1674795) production in P. lilacinum involves a large NRPS gene, lcsA. LcsA has been identified as a central gene in the leucinostatin biosynthetic pathway . It is comprised of ten C-A-PCP modules, which are responsible for the stepwise addition of amino acid residues to the growing peptide chain . The identification of lcsA as the core NRPS gene was crucial in understanding the peptidic backbone assembly of leucinostatins . Disruption of the lcsA gene has been shown to result in the absence of leucinostatins A and B production, confirming its essential role in the biosynthetic pathway .

Role of Associated Enzymes (e.g., PKS synthetase LcsC, Acyl CoA ligase LcsD, thioesterase LcsE)

In addition to the core NRPS LcsA, several other enzymes within the leucinostatin biosynthetic gene cluster play critical roles. These include polyketide synthases (PKS), an acyl-CoA ligase, and a thioesterase . The lipopeptide nature of leucinostatins indicates the involvement of both NRPS and PKS pathways .

PKS synthetase LcsC: While the exact PKS responsible for initiating the biosynthesis with the 4-methylhex-2-enoic acid moiety is not definitively established between the two PKS genes (lcsB and lcsC) in the cluster, LcsC, along with LcsB, contains domains characteristic of reducing PKSs . Disruption of lcsC has been shown to abolish the production of leucinostatins A and B, highlighting its critical role in the pathway .

Acyl CoA ligase LcsD: LcsD is an acyl-CoA ligase proposed to activate the polyketide starter unit (4-methylhex-2-enoic acid) by converting it to a CoA thioester . This activated unit can then be transferred to the NRPS machinery . Disruption of lcsD also leads to a lack of leucinostatin production .

Thioesterase LcsE: LcsE is a thioesterase enzyme that is thought to play a role in shuttling the polyketide intermediate to the NRPS LcsA . It may also be involved in the release of the mature lipopeptide chain from the NRPS assembly line, although the terminal module of LcsA is predicted to be a reductase domain which could release the peptide by hydrolysis . Disruption of lcsE similarly results in the absence of leucinostatin A and B production .

The coordinated action of LcsA, LcsC, LcsD, and LcsE, along with other enzymes in the cluster, is essential for the complete biosynthesis of leucinostatins.

Proposed Biosynthetic Cascade and Intermediate Compounds

Based on genetic studies, including gene disruption experiments, a putative biosynthetic pathway for leucinostatin A (and by extension, other leucinostatins like Leucinostatin B) has been proposed . The biosynthesis is hypothesized to begin with the assembly of the 4-methylhex-2-enoic acid moiety by a reductive PKS (likely involving LcsC) . This polyketide starter unit is then activated by LcsD and potentially transferred to the NRPS LcsA via LcsE .

The NRPS LcsA, with its ten modules, is responsible for sequentially incorporating amino acid residues. Leucinostatin A contains nine amino acid residues, including unusual ones like 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), 3-hydroxyleucine (HyLeu), and α-aminoisobutyric acid (AIB), along with β-alanine and the N1,N1-dimethylpropane-1,2-diamine (DPD) at the C-terminus . The A-domains within LcsA are predicted to recognize and activate these specific amino acids and the polyketide starter unit . For instance, A5 and A6 domains are proposed to incorporate leucine (B10760876), A2 AHyMeOA, and A3 HyLeu . The peptide chain is elongated through the formation of amide bonds catalyzed by the C domains . Modifications such as hydroxylation and methylation likely occur during or after the peptide assembly, catalyzed by other enzymes within the gene cluster, such as cytochrome P450 enzymes (e.g., LcsI, LcsK, LcsN) and methyltransferases (e.g., LcsG) . The final product is released from the NRPS, potentially through the action of a terminal reductase domain or thioesterase .

While the precise sequence of all intermediate compounds leading to Leucinostatin B has not been fully elucidated, the proposed pathway for Leucinostatin A provides a strong framework, given the structural similarities within the leucinostatin family. The varying extent of methylation is suggested to differentiate leucinostatins A and B .

Genetic Regulation of Leucinostatin Production

The production of secondary metabolites like leucinostatins is tightly regulated at the genetic level. This regulation ensures that these compounds are produced under specific conditions, often linked to the organism's lifecycle or environmental interactions.

Role of Transcription Factors (e.g., lcsF) in Upregulation

Transcription factors play a crucial role in controlling the expression of genes involved in secondary metabolism. In the leucinostatin biosynthetic gene cluster, a gene encoding a putative transcription factor, lcsF, has been identified . LcsF is a basic-leucine zipper (bZIP) transcription factor associated with secondary metabolism . Studies have shown that overexpression of lcsF in P. lilacinum leads to a significant increase in the production of leucinostatins A and B . This upregulation is achieved through the increased expression levels of genes within the lcs cluster . Conversely, disruption of another transcription factor gene, lcsL, in the cluster significantly reduced the expression of cluster genes and decreased leucinostatin output to undetectable levels, indicating its crucial role in regulation . These findings demonstrate that transcription factors like LcsF and LcsL are key regulators of leucinostatin biosynthesis.

Genome Mining for Secondary Metabolite Gene Clusters

Genome mining has been instrumental in identifying the leucinostatin biosynthetic gene cluster in P. lilacinum . This approach involves analyzing genomic data to identify gene clusters that are likely to be involved in the production of secondary metabolites. Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) are commonly used for this purpose, predicting gene clusters based on the presence of signature genes like those encoding NRPSs and PKSs, as well as associated tailoring enzymes and regulatory elements .

Through genome mining of P. lilacinum isolates, a cluster containing 20 genes involved in leucinostatin A and B biosynthesis was identified . This cluster includes the core biosynthetic genes (lcsA, lcsB, lcsC, lcsD, lcsE) and genes encoding modifying enzymes and regulatory proteins like the transcription factors lcsF and lcsL . Genome mining not only helps in identifying potential secondary metabolite producers but also provides insights into the genetic organization and potential products of biosynthetic pathways . The identification of the lcs cluster through genome mining has paved the way for detailed functional characterization of the genes involved and a better understanding of leucinostatin biosynthesis .

Chemical Synthesis Strategies for Leucinostatin B and Analogues

Total Synthesis Approaches (e.g., for Leucinostatin (B1674795) A as a lead)

Total synthesis provides access to the complete molecular structure from simpler precursors. While specific reports on the total synthesis of Leucinostatin B are less prevalent in the immediate literature searches, the total synthesis of Leucinostatin A has been extensively studied and serves as a significant lead, providing valuable methodologies applicable to the synthesis of other leucinostatins, including Leucinostatin B. The total synthesis of Leucinostatin A, for instance, has been achieved utilizing a sequence of catalytic asymmetric reactions. These synthetic efforts have not only provided access to the compound but have also been instrumental in revising the absolute configuration of certain challenging residues, such as the AHMOD unit.

Both convergent and linear strategies are employed in the total synthesis of complex peptides and peptaibiotics like leucinostatins. A linear strategy involves the sequential coupling of amino acids from one terminus to the other. Conversely, a convergent strategy involves synthesizing smaller peptide fragments separately and then coupling these fragments to form the final larger peptide. For the synthesis of leucinostatin analogues, both convergent and linear approaches have been explored. One study describes designing a convergent strategy involving the preparation of peptide fragments using solid-phase peptide synthesis (SPPS) followed by solution-phase coupling and macrocyclization, as well as a linear strategy performed on resin. Convergent approaches can be advantageous for synthesizing analogues as modifications can be introduced into smaller, more easily prepared fragments before the final assembly.

Stereochemical control is paramount in peptide synthesis, especially with the presence of multiple chiral centers and unusual amino acids in leucinostatins. Catalytic asymmetric synthesis plays a vital role in establishing the correct absolute and relative configurations of these chiral centers. In the total synthesis of Leucinostatin A, catalytic asymmetric reactions, including nitroaldol, thioamide-aldol, and Strecker-type reactions, have been successfully employed to control the stereochemistry. These methods allow for the enantioselective formation of C-C bonds and the introduction of chiral amino acid residues with high precision. Catalytic asymmetric synthesis is also specifically applied to the stereoselective synthesis of the unusual amino acid building blocks found in leucinostatins, such as HyLeu and AHMOD.

Leucinostatins contain several unusual amino acids that require specific synthetic routes. Two prominent examples are 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) and β-hydroxyleucine (HyLeu). The synthesis of AHMOD is particularly challenging due to the presence of a sensitive β-hydroxyketone motif within its structure. Improved synthetic strategies for AHMOD have been developed, often starting from readily available chiral precursors like protected glutamic acid derivatives. These routes aim to overcome issues of regioselectivity and diastereoselectivity encountered in earlier approaches. Stereoselective synthesis of both HyLeu and AHMOD has been reported, utilizing various asymmetric methodologies. For instance, the synthesis of HyLeu precursors has been achieved using auxiliary-directed aldol (B89426) reactions.

Catalytic Asymmetric Synthesis in Stereochemical Control

Semi-Synthesis and Derivatization Methodologies

Semi-synthetic approaches involve the modification of naturally isolated leucinostatins or the synthesis of peptide fragments that are then coupled with other synthetic or naturally derived components. These methodologies are particularly useful for generating libraries of leucinostatin analogues to explore structure-activity relationships.

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique widely used in the synthesis of peptides and peptaibiotics. In SPPS, the growing peptide chain is anchored to an insoluble solid support, allowing for the facile removal of excess reagents and by-products by filtration and washing. SPPS, including microwave-assisted variations, has been applied to the synthesis of leucinostatin derivatives and analogues. Fmoc-based SPPS is a common strategy employed, where the α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under mild basic conditions for the next coupling step. SPPS is often used to assemble the linear peptide backbone or specific fragments before further modifications or cyclization.

Mechanistic Investigations of Leucinostatin B S Biological Actions in Vitro and Cellular

Interaction with Mitochondrial Function

Mitochondria, often referred to as the powerhouses of the cell, are critical organelles responsible for generating the majority of cellular ATP through oxidative phosphorylation. Leucinostatin (B1674795) B has been shown to significantly impact these processes.

Inhibition of Mitochondrial ATP Synthase and Respiration

Leucinostatins, including Leucinostatin B, have been reported to inhibit ATP synthesis in rat liver cell mitochondria. Studies have observed that a mixture of Leucinostatin A and B can inhibit the coupling between the electron transport chain and phosphorylation reactions in rat liver mitochondria and submitochondrial particles. This inhibition of energy transfer was noted at concentrations around 240 nM. Leucinostatins have been shown to repress mitochondrial respiration through the inhibition of ATP synthase. At concentrations below 200-300 nM, leucinostatins A and B are reported to inhibit phosphoryl transfer by binding to the F₀ subunit of ATPase from rat liver mitochondria. This suggests a direct impact on the enzyme responsible for ATP production.

Molecular Binding Sites on ATP Synthase (e.g., subunit c, Glu59)

Research indicates that leucinostatins interact with subunit c of mitochondrial ATP synthase. Specifically, they are reported to bind to the essential carboxylate group of Glutamic acid at position 59 (Glu59) in subunit c. This residue is directly involved in proton binding and translocation across the inner mitochondrial membrane, a crucial step driving ATP synthesis. Competition experiments with dicyclohexyl carbodiimide (B86325) (DCCD), which also modifies Glu59, support the notion that leucinostatin A binds to the same site within ATP synthase, temporarily protecting Glu59 from modification. Leucinostatins bind to the F₀ part of ATP synthases and have no inhibitory activity on isolated F₁-ATPase.

Uncoupling of Oxidative Phosphorylation at Specific Concentrations

While inhibiting ATP synthase at lower concentrations, leucinostatins exhibit a different effect at higher concentrations. At concentrations exceeding 240-300 nM, they have been observed to induce uncoupling of oxidative phosphorylation. This uncoupling action is likely due to their protonophoric properties, allowing protons to bypass the ATP synthase and dissipate the proton motive force across the inner mitochondrial membrane. This leads to a stimulation of mitochondrial respiration, reversing the inhibition seen at lower concentrations.

Destabilization of Inner Mitochondrial Membrane

A significant mechanism of action attributed to leucinostatins, particularly against certain parasites, is the destabilization of the inner mitochondrial membrane. This has been demonstrated experimentally in parasites such as Trypanosoma brucei and Leishmania donovani. Ultrastructural analysis, electron microscopy, and mitochondrial staining have provided evidence for this destabilization. This disruption of membrane integrity is considered a principal mechanism underlying their antiprotozoal activity.

Selective Targeting of Parasite Mitochondria

Leucinostatins have demonstrated selective targeting of parasite mitochondria. Studies on Plasmodium falciparum, the malaria parasite, have shown that leucinostatins colocalize with mitochondria inside intact gametocytes. Furthermore, leucinostatins have been found to be significantly more toxic to Plasmodium parasites than to human cells, with IC₅₀ values for Leucinostatin A against human nucleated cells being considerably higher than its EC₅₀ for malaria transmission-blocking activity. This selectivity suggests differences between human and parasite mitochondria that leucinostatins exploit.

| Effect | Concentration Range (approx.) | Observation | Organism/System | Source |

| Inhibition of ATP Synthesis/Phosphorylation | < 200-300 nM | Inhibition of energy transfer, repression of respiration, phosphoryl transfer | Rat liver mitochondria | |

| Uncoupling of Oxidative Phosphorylation | > 240-300 nM | Stimulation of respiration, protonophoric action | Rat liver mitochondria | |

| Destabilization of Inner Mitochondrial Membrane | Not specified | Alterations in mitochondrial ultrastructure, loss of membrane potential | T. brucei, L. donovani | |

| Selective Mitochondrial Targeting | Low nM range (for parasites) | Colocalization with mitochondria, higher toxicity to parasites | P. falciparum |

Cellular Signaling Pathway Modulation

Beyond their direct impact on mitochondrial function, leucinostatins have also been observed to modulate cellular signaling pathways. Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer cell lines. This inhibition is notable because it is recapitulated by oligomycin (B223565), another known inhibitor of ATP synthase. This suggests that the effect of Leucinostatin B on mTORC1 signaling may be a downstream consequence of its primary action on mitochondrial ATP synthase, highlighting a link between mitochondrial bioenergetics and this key cellular growth and proliferation pathway.

Inhibition of mTORC1 Signaling Pathway

Leucinostatin B has been shown to rapidly inhibit the mTORC1 signaling pathway in certain cancer cell lines. This inhibition has been observed specifically in leucinostatin-sensitive triple-negative breast cancer (TNBC) cell lines, but not in resistant ones. Studies suggest that this effect is linked to the inhibition of ATP synthase by leucinostatins. Inhibition of ATP synthase with either Leucinostatin B or oligomycin is sufficient to selectively impede mTORC1 signaling and inhibit the growth of luminal androgen receptor (LAR) subtype TNBC cells.

Effects on Intracellular Calcium Homeostasis and Membrane Potential (e.g., acidocalcisomes)

Leucinostatins, including Leucinostatin B, have been implicated in altering intracellular calcium homeostasis. These peptides can act as ionophores and pore formers in membranes, leading to the disruption of cellular homeostasis. Specifically, leucinostatins A and alamethicin (B1591596) have been shown to mediate Ca²⁺ entry into cells. Acidocalcisomes, which are organelles involved in calcium storage and homeostasis in various organisms, including protozoan parasites, may be involved in the effects of compounds that alter calcium regulation. While the direct effect of Leucinostatin B specifically on acidocalcisomes is not explicitly detailed in the provided snippets, its role as a potential ionophore affecting calcium flux suggests a possible impact on these organelles, consistent with the broader mechanisms of some antimicrobial peptides that target calcium homeostasis in parasites.

Interaction with Biological Membranes and Phospholipids (B1166683)

A significant aspect of Leucinostatin B's mechanism of action involves its interaction with biological membranes and phospholipids. Leucinostatin has been shown to cause membrane damage in cells such as murine leukemic cells and mouse erythrocytes. The interaction with membrane phospholipids is suggested to be an initial step in its mechanism. Studies using liposomes prepared with varying cholesterol levels have indicated that the sensitivity of liposomes to leucinostatin is enhanced as the cholesterol level decreases, suggesting the involvement of membrane lipids. Furthermore, studies with synthetic leucinostatin derivatives and artificial membrane models have explored the interaction of these peptides with phospholipid membranes, assessing effects on membrane integrity, leakage, and dynamics. The destabilization of the inner mitochondrial membrane has been identified as a main site of antiprotozoal action for natural and synthetic leucinostatins.

Modulation of Cellular Processes

Leucinostatin B modulates several cellular processes, contributing to its biological effects.

Leucinostatin has been observed to markedly inhibit protein synthesis in cells. This inhibition occurs under conditions where the uptake of amino acids into an acid-soluble pool is not affected. However, in contrast to its effects in cell-based systems, leucinostatin did not exhibit any inhibitory effect on protein synthesis in a cell-free system derived from L 1210 cells. This difference suggests that the inhibition of protein synthesis in cells likely results from the initial interaction of the drug with membrane phospholipids, rather than a direct inhibition of the protein synthesis machinery itself.

The cellular uptake and intracellular localization of peptide antibiotics like leucinostatin are crucial for their activity. While the provided information does not detail the specific uptake mechanisms and localization of Leucinostatin B, research on other peptides, including antimicrobial and cell-penetrating peptides, provides context. Cellular uptake of peptides can occur through various mechanisms, including endocytosis, which can be influenced by factors such as peptide charge and hydrophobicity. Intracellular localization can also vary, with peptides targeting specific organelles like mitochondria or the endoplasmic reticulum depending on their properties and interactions with intracellular receptors. Given Leucinostatin B's interaction with membranes and its effects on mitochondrial function, its uptake and localization within the cell, particularly to the mitochondria, are likely key aspects of its mechanism of action.

Spectrum of Biological Activities of Leucinostatin B and Analogues Excluding Clinical Human Trials

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

Leucinostatins exhibit antiproliferative effects against a variety of cancer cell lines in in vitro settings.

Selective Cytostatic Effects on Triple Negative Breast Cancer (TNBC) Cells

Leucinostatins, including Leucinostatin (B1674795) B, have shown selective cytostatic activities in specific subtypes of triple negative breast cancer (TNBC) cells. Studies have demonstrated this selectivity in cell lines such as MDA-MB-453 and SUM185PE, which represent the luminal androgen receptor subtype of TNBC. The mechanism of action for Leucinostatin B in these sensitive cell lines involves the rapid inhibition of mTORC1 signaling. This effect is linked to the leucinostatins' ability to repress mitochondrial respiration through the inhibition of ATP synthase. Inhibition of ATP synthase by Leucinostatin B is sufficient to selectively impede mTORC1 signaling and inhibit the growth of these LAR subtype cells.

Impact on Prostate Cancer Cell Growth in Co-culture Systems

Leucinostatin A has been shown to inhibit the growth of DU-145 human prostate cancer cells in vitro when co-cultured with prostate stromal cells. This inhibitory effect is proposed to occur through a mechanism involving reduced insulin-like growth factor signaling. Research indicates that leucinostatin A specifically inhibits IGF-I expression in prostate stromal cells without affecting the expression of other IGF axis molecules. This suggests that leucinostatin A can suppress prostate cancer cell growth by modulating the interaction between tumor cells and stromal cells.

General Cytotoxicity to Other Cancer Cell Lines (e.g., HeLa)

Beyond selective effects, leucinostatins also demonstrate general cytotoxicity to other cancer cell lines. Leucinostatin A, for instance, has been reported to have cytotoxicity against HeLa cells, a human cervical cancer cell line, with an IC50 of about 40 nM. Leucinostatins A, B, C, and D have been noted for their anticancer activity, being cytotoxic to HeLa cell cultures.

Data Table: Antiproliferative Activity (Examples)

| Compound | Cell Line | Activity / Effect | IC50 (if available) | Reference |

| Leucinostatins (1-10 including B) | MDA-MB-453 (TNBC, LAR subtype) | Selective cytostatic activity, inhibits mTORC1 signaling | Not specified in snippet | |

| Leucinostatins (1-10 including B) | SUM185PE (TNBC, LAR subtype) | Selective cytostatic activity, inhibits mTORC1 signaling | Not specified in snippet | |

| Leucinostatin A | DU-145 (Prostate Cancer) | Inhibits growth in co-culture with stromal cells | Not specified in snippet | |

| Leucinostatin A | HeLa (Cervical Cancer) | Cytotoxicity | ~40 nM |

Antiprotozoal Activity (In Vitro and Preclinical Models)

Leucinostatins have also demonstrated significant activity against protozoal pathogens in in vitro and preclinical models.

Efficacy against Trypanosoma brucei (Human African Trypanosomiasis model)

Leucinostatins have shown potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Leucinostatin A inhibited Plasmodium falciparum at an IC50 of 0.4–0.9 nM and Trypanosoma brucei at an IC50 of 2.8 nM. In an acute HAT mouse model, Leucinostatin B demonstrated curative effects at specific doses administered intraperitoneally. Leucinostatin B also showed activity against T. cruzi in vitro, clearing parasites from host cells in studies using luminescent parasite strains. Naturally occurring leucinostatins, including A, B, and F, have shown potent in vitro activity against the intracellular amastigote form of T. cruzi. Leucinostatin B further demonstrated a reduction in parasite growth in an in vivo bioluminescent model of T. cruzi infection. This suggests a potential cross-trypanocidal activity for this class of compounds. The main site of antiprotozoal action of leucinostatins appears to be the destabilization of the inner mitochondrial membrane.

Inhibition of Plasmodium falciparum Transmission

Leucinostatins from the fungus Purpureocillium lilacinum have been shown to inhibit the transmission of Plasmodium falciparum, the parasite responsible for malaria, to mosquitoes. Studies have investigated modified Leucinostatin B derivatives and their inhibition against malaria transmission to mosquitoes. For example, derivatives with different C-termini showed varying levels of efficacy in transmission-blocking activity. Fluorescence microscopy studies have indicated that fluorescence-labeled leucinostatins, such as LB-Atto495, colocalize with mitochondria inside intact P. falciparum gametocytes. Leucinostatin A has also demonstrated potent transmission-reducing activity when fed to mosquitoes, with an EC50 of 0.16 nM. Furthermore, Leucinostatin A exhibited dose-dependent inhibition of asexual P. falciparum development in vitro with an EC50 value of 0.05 nM.

Data Table: Antiprotozoal Activity (Examples)

| Compound | Parasite / Model | Activity / Effect | IC50 / EC50 (if available) | Reference |

| Leucinostatin A | Plasmodium falciparum | Inhibition | 0.4–0.9 nM | |

| Leucinostatin A | Trypanosoma brucei | Inhibition | 2.8 nM | |

| Leucinostatin B | Trypanosoma brucei (mouse model) | Curative effects (in vivo) | Not specified in snippet | |

| Leucinostatin B | T. cruzi (in vitro) | Inhibits replication, clears parasites from host cells | Not specified in snippet | |

| Leucinostatins (A, B, F, NPDG C, NPDG D) | T. cruzi (intracellular amastigote form, in vitro) | Potent inhibitors | No host cell toxicity up to 1.5 μM | |

| Leucinostatin B | T. cruzi (mouse model) | Reduced parasite growth (in vivo) | Not specified in snippet | |

| Leucinostatins (from P. lilacinum) | Plasmodium falciparum (transmission to mosquitoes) | Inhibition | Varies by derivative | |

| Leucinostatin A | P. falciparum (transmission via feeding) | Potent transmission-reducing activity | 0.16 nM | |

| Leucinostatin A | P. falciparum (asexual development, in vitro) | Dose-dependent inhibition | 0.05 nM |

Activity against Trypanosoma cruzi (Chagas Disease model)

Research has demonstrated the activity of leucinostatins, including Leucinostatin B, against Trypanosoma cruzi, the causative agent of Chagas disease. Leucinostatins A, B, F, and novel leucinostatins NPDG C and NPDG D have been identified as potent inhibitors of the intracellular amastigote form of T. cruzi. Leucinostatin B has also shown effectiveness in suppressing T. cruzi growth in a mouse model of Chagas disease. Studies have reported potent activity against T. cruzi amastigotes with low nanomolar half-maximal inhibitory concentration (IC50) values. For instance, Leucinostatin A showed an IC50 of 7.1 nM, while Leucinostatin B had an IC50 of 12 nM against T. cruzi amastigotes. This activity suggests a potential for the leucinostatin scaffold in the development of new therapeutics for Chagas disease.

| Compound | Trypanosoma cruzi Amastigote IC50 (nM) |

| Leucinostatin A | 7.1 |

| Leucinostatin B | 12 |

| Leucinostatin F | 5 |

| NPDG C | Not specified in source |

| NPDG D | Not specified in source |

| Benznidazole | Not specified in source |

Effects on Leishmania (L.) infantum

While leucinostatins have shown potent activity against trypanosomes, a related group of protozoa, direct detailed evidence regarding the activity of Leucinostatin B specifically against Leishmania (L.) infantum is limited in the provided search results. Some studies have explored the activity of other compound classes or leucinostatin derivatives against Leishmania species. Research indicates that peptides, as a chemical class, have shown promising anti-Trypanosoma activity but have been less explored for Leishmania.

Activity against Toxoplasma gondii

The activity of leucinostatins against Toxoplasma gondii, an intracellular apicomplexan parasite, has been investigated using leucinostatin derivatives. A leucinostatin-derivative peptide, ZHAWOC_6027, demonstrated high efficacy against T. gondii tachyzoites in vitro with an EC50 of 2 nM. However, in vivo application of this derivative in a murine model of T. gondii infection had detrimental effects. This indicates that while the leucinostatin scaffold can exhibit potent anti-T. gondii activity, the specific structure of the analogue is crucial and can influence in vivo outcomes.

Antimicrobial Activity (In Vitro)

Leucinostatins are recognized for their in vitro antimicrobial effects against a range of bacteria and fungi.

Antibacterial Effects against Gram-Positive Bacteria

Leucinostatins have demonstrated activity against various Gram-positive bacteria. Reported minimal inhibitory concentrations (MICs) for leucinostatins against Gram-positive bacteria range from 2.5 to 100 μM. Specific susceptible bacteria include Staphylococcus albus, Bacillus subtilis, Sarcina letter, Streptococcus pyrogens, Streptococcus faecalis, and Mycobacterium species.

| Gram-Positive Bacteria | Leucinostatin MIC (μM) |

| Staphylococcus albus | 2.5 - 100 |

| Bacillus subtilis | 2.5 - 100 |

| Sarcina letter | 2.5 - 100 |

| Streptococcus pyrogens | 2.5 - 100 |

| Streptococcus faecalis | 2.5 - 100 |

| Mycobacterium species | 2.5 - 100 |

Antifungal Activity against Yeasts and Filamentous Fungi

Leucinostatins also exhibit antifungal activity against a variety of yeasts and filamentous fungi. Minimal inhibitory concentrations (MICs) for leucinostatins against fungi are reported to be in the range of 10 to 25 μM. Leucinostatins A, B, C, and D have been found to be active against both pathogenic and non-pathogenic yeasts and filamentous fungi.

| Fungal Type | Leucinostatin MIC (μM) |

| Yeasts | 10 - 25 |

| Filamentous Fungi | 10 - 25 |

Antagonistic Activity against Plant Pathogens

Leucinostatins, particularly Leucinostatins A and B, have demonstrated antagonistic effects against plant pathogens, including oomycetes such as Phytophthora. The fungus Purpureocillium lilacinum, a producer of leucinostatins, is recognized as a biocontrol agent against various plant pathogens, including the fungus Botrytis cinerea and plant parasitic nematodes. The secondary metabolites produced by P. lilacinum, including leucinostatins, are believed to contribute to this antagonistic activity. Studies have specifically shown that leucinostatins and P. lilacinum can inhibit the growth of Phytophthora infestans and P. capsici. Furthermore, leucinostatin A has been noted for its phytotoxicity, and research into its glucosylation suggests a plant defense mechanism against these effects.

Inhibition of Oomycetes (e.g., Phytophthora infestans, P. capsici)

Research indicates that leucinostatins, including Leucinostatin B, possess antagonistic effects against oomycetes, particularly species within the Phytophthora genus . Phytophthora infestans and Phytophthora capsici are notable plant pathogens responsible for significant diseases like potato late blight .

Studies have demonstrated that Purpureocillium lilacinum, a producer of leucinostatins, exhibits biocontrol potential against phytopathogenic fungi, including Phytophthora infestans . The antagonistic effects of P. lilacinum against Phytophthora infestans have been linked to the production of leucinostatins . Specifically, leucinostatins A and B have shown inhibitory effects on the growth of some oomycetes .

Quantitative evidence of the inhibition of P. infestans by leucinostatins A and B has been explored through gradient inhibitory zone assays with different concentrations . The biosynthesis of leucinostatins in P. lilacinum and their role in inhibiting Phytophthora species have been investigated, with genetic studies supporting the importance of genes involved in leucinostatin synthesis for this antagonistic activity .

While specific detailed data tables with IC50 values for Leucinostatin B against Phytophthora infestans or P. capsici were not extensively detailed in the search results, the collective findings indicate that Leucinostatin B, along with Leucinostatin A, contributes to the inhibitory effects observed in studies involving leucinostatin-producing fungi and Phytophthora species . The mechanism of action of leucinostatins is generally associated with the inhibition of mitochondrial ATP synthesis and various phosphorylation pathways .

Below is a summary of the observed activity:

| Compound | Target Oomycete | Observed Activity | Reference |

| Leucinostatin B | Phytophthora infestans | Inhibition of growth | |

| Leucinostatin B | Phytophthora capsici | Inhibition of growth | |

| Leucinostatin A | Phytophthora infestans | Inhibition of growth | |

| Leucinostatin A | Phytophthora capsici | Inhibition of growth | |

| Leucinostatins (family) | Phytophthora spp. | Inhibitory effects |

Further detailed research findings on the specific potency (e.g., IC50 values) of isolated Leucinostatin B against Phytophthora infestans and P. capsici in controlled laboratory settings would provide a more comprehensive understanding of its direct inhibitory capacity. However, current research supports its role as an active component in the antagonism observed in the biological control context .

Analytical Methodologies for Leucinostatin B Characterization and Detection

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in determining the chemical structure of Leucinostatin (B1674795) B.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including complex peptides like leucinostatins. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments . Analysis of chemical shifts, multiplicities, and coupling constants allows for the identification of different functional groups and spin systems within the molecule.

Two-dimensional NMR techniques are essential for establishing connectivity and spatial relationships between atoms. Common 2D NMR experiments used in the structural elucidation of leucinostatins include:

¹H-¹H Correlation Spectroscopy (COSY): Identifies coupled protons, revealing spin systems .

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about through-space correlations, aiding in the determination of relative stereochemistry and conformation .

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached .

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, helping to connect different parts of the molecule and identify quaternary carbons .

Detailed analysis of combined 1D and 2D NMR data allows researchers to piece together the complete planar structure of leucinostatin B and its analogs .

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and MS/MS

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is vital for determining the precise molecular weight and elemental composition of Leucinostatin B. HRESIMS provides accurate mass measurements, allowing for the calculation of the molecular formula based on the mass-to-charge ratio ([M + H]⁺, [M + Na]⁺, etc.) of the protonated or adducted molecule . For example, HRESIMS data for leucinostatin NPDG B (a related analog) indicated a molecular formula of C₆₂H₁₁₁N₁₁O₁₂ based on the observed [M + H]⁺ ion . Similarly, HRESIMS data were used to assign the molecular formula of leucinostatin NPDG A . HRESIMS data has also been reported for leucinostatin K0, showing an [M + H]⁺ at m/z 1234.8383, consistent with a molecular formula of C₆₂H₁₁₁N₁₁O₁₄ .

Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the masses of the resulting fragments. This fragmentation pattern provides crucial information about the sequence of amino acid residues and the presence of unusual moieties within the peptide chain . By interpreting the MS/MS fragmentation data, researchers can deduce the sequence of amino acids and confirm structural features identified by NMR . Comparisons of MS/MS data between different leucinostatins have revealed identical structural features in certain regions, with variations in others, particularly at the C-terminus .

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the isolation, purification, and analysis of Leucinostatin B from complex biological extracts.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and purification of leucinostatins . Chiral HPLC is a specific type of HPLC that utilizes a chiral stationary phase to separate stereoisomers, including the enantiomers of amino acids . This technique is particularly important for analyzing the stereochemistry of the amino acid residues present in Leucinostatin B . By comparing the retention times of derivatized amino acids from the hydrolyzed leucinostatin B with those of known D- and L-amino acid standards on a chiral column, the absolute configuration of each amino acid can be determined .

Advanced Chemical Derivatization for Stereochemical Analysis (e.g., Marfey's Analysis)

Advanced chemical derivatization techniques, such as Marfey's analysis, are crucial for definitively determining the absolute stereochemistry of the amino acid constituents in Leucinostatin B . Marfey's method involves the acid hydrolysis of the peptide to break it down into its individual amino acid residues . These amino acids are then reacted with a chiral derivatization reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) or its D-isomer . This reaction forms diastereomers, which can be separated by reversed-phase HPLC . The absolute configuration (L or D) of each amino acid is determined by comparing the retention times of the derivatized hydrolysate components with those of similarly derivatized authentic standards of known configuration . This method has been successfully applied to determine the stereochemistry of amino acid residues in leucinostatins and other peptides .

Proteomic Approaches for Target Identification

Differential Affinity Chromatography (DAC) Coupled to Mass Spectrometry

Differential Affinity Chromatography (DAC) coupled to Mass Spectrometry (MS) is a valuable tool for identifying proteins that interact with specific compounds like leucinostatin B and its derivatives. This method involves immobilizing the compound of interest on a stationary phase and using it to capture binding partners from cell lysates. Subsequent elution and analysis by mass spectrometry allow for the identification of these interacting proteins.

Studies utilizing DAC coupled to MS with a leucinostatin derivative, peptide 6027, have successfully identified potential target proteins in different organisms. In experiments with Toxoplasma gondii tachyzoites and mouse splenocytes, this approach revealed proteins that specifically bound to peptide 6027. The identified proteins in both T. gondii and murine splenocytes included those involved in mitochondrial energy metabolism and protein processing and secretion. This suggests that the leucinostatin derivative interacts with common essential pathways in eukaryotic cells. DAC combined with mass spectrometry and proteomic analysis is considered an effective strategy for identifying drug targets in both pathogens and host cells, potentially helping to identify compounds with undesirable side effects early in the research process.

Microscopic Techniques for Cellular Localization and Ultrastructure

Microscopic techniques provide visual evidence of the cellular distribution of leucinostatin B and the morphological changes it induces in target cells.

Fluorescence Microscopy for Subcellular Colocalization

Fluorescence microscopy is employed to determine the subcellular localization of molecules by labeling them with fluorescent probes and observing their distribution within cells. Colocalization studies, where the signals from two different fluorescently labeled molecules overlap, can indicate that these molecules are located in the same cellular compartment or are interacting.

In the context of leucinostatin B, fluorescence microscopy has been used to investigate its cellular targets. One study utilized leucinostatin B conjugated to the fluorescent label Atto495 (LB-Atto495) to examine its localization in live Plasmodium falciparum gametocytes. Fluorescence microscopy revealed that LB-Atto495 colocalized with mitochondria inside the gametocytes, suggesting that mitochondria are a primary site of accumulation or interaction for leucinostatins in these parasites.

Electron Microscopy for Ultrastructural Studies

Electron microscopy, particularly transmission electron microscopy (TEM), offers high-resolution imaging that allows for the examination of the detailed ultrastructure of cells and organelles. This is valuable for observing morphological changes induced by compounds like leucinostatins.

Studies using TEM have provided insights into the effects of leucinostatins on the ultrastructure of target cells, notably Trypanosoma brucei. Examination of drug-treated trypanosomes by TEM revealed alterations in mitochondrial ultrastructure. These changes included the mitochondrial matrix appearing less electron dense compared to untreated cells, and in some cases, the mitochondria appeared rounded and enlarged. Vacuolization within the parasites was also observed after treatment with a leucinostatin derivative. These ultrastructural findings support the understanding that leucinostatins primarily target the inner mitochondrial membrane. Scanning electron microscopy (SEM) has also been used in studies involving fungi that produce leucinostatins or in examining interactions with pathogens, although one study using SEM on drug-treated parasites did not report significant changes in external morphology.

Functional Assays for Mechanism Elucidation

Functional assays are essential for understanding the biochemical and cellular mechanisms by which leucinostatin B exerts its effects.

Oxygen Consumption Measurements

Oxygen consumption measurements are a direct way to assess cellular respiration and mitochondrial function. Techniques such as high-resolution respirometry, often employing instruments like the Oroboros O2k or Seahorse XFe analyzers, are used to measure the rate of oxygen consumption (OCR) by cells or isolated mitochondria in real-time. Changes in OCR upon the addition of a compound can indicate its effect on different components of the electron transport chain or on processes coupled to respiration, such as ATP synthesis.

Studies on leucinostatin A, a closely related analogue to leucinostatin B, have utilized oxygen consumption measurements to investigate its impact on mitochondrial respiration in both mammalian cells and T. brucei. These experiments showed that leucinostatin A inhibits ATP synthesis at lower concentrations, leading to a decrease in oxygen consumption. At higher concentrations, leucinostatin A was found to act as an uncoupler of oxidative phosphorylation, which can lead to a stimulation of oxygen consumption as the proton gradient is dissipated. This dual effect on mitochondrial respiration highlights the complex interaction of leucinostatins with the energy-producing machinery of the cell.

Luminescence-based ATP Synthesis Assays

Luminescence-based ATP synthesis assays, typically utilizing the luciferin-luciferase enzyme system, provide a sensitive and quantitative method to measure ATP levels or the rate of ATP production. The light produced in this reaction is directly proportional to the amount of ATP present. These assays can be adapted to measure ATP synthesis in various systems, including cell lysates or reconstituted proteoliposomes containing ATP synthase.

Advanced Research Perspectives and Future Directions

Elucidating Mechanisms of Differential Selectivity between Host and Pathogen Cells

A critical area of research for Leucinostatin (B1674795) B involves understanding the mechanisms underlying its differential selectivity between target pathogen cells and host mammalian cells. While leucinostatins exhibit potent activity against various microorganisms and cancer cells, their toxicity to host cells presents a significant challenge for therapeutic development.

Studies investigating the mechanism of action of leucinostatins, including Leucinostatin B, have indicated that they can repress mitochondrial respiration through the inhibition of ATP synthase . This mechanism appears to contribute to their selective antiproliferative effects in certain cancer cell lines, such as those representing the luminal androgen receptor subtype of triple-negative breast cancer . Research has shown that Leucinostatin B rapidly inhibits mTORC1 signaling in sensitive cancer cell lines, an effect also observed with oligomycin (B223565), another ATP synthase inhibitor . This suggests that ATP synthase inhibition is sufficient to selectively impede mTORC1 signaling and inhibit the growth of these specific cancer cells .

Further research using differential affinity chromatography coupled to mass spectrometry has been employed to identify proteins that bind to leucinostatin derivatives in both pathogen and host cells . This approach revealed that a leucinostatin derivative (peptide 6027) interacted with proteins involved in mitochondrial energy metabolism and protein processing/secretion in both Toxoplasma gondii tachyzoites and mouse splenocytes . The identification of common binding proteins in essential pathways in both eukaryotes suggests potential targets responsible for both efficacy against the pathogen and potential side effects in the host . Future research aims to further dissect these interactions to identify the specific molecular determinants of selectivity.

Rational Design and Optimization of Leucinostatin B Analogues for Improved Specificity

Rational design and optimization of Leucinostatin B analogues are actively being pursued to enhance its therapeutic potential by improving specificity and reducing host cell toxicity. Structure-activity relationship (SAR) studies are crucial in this endeavor to identify the molecular features responsible for potency and selectivity.

Research on synthetic leucinostatin derivatives has demonstrated the possibility of obtaining compounds with potent antiprotozoal activity and reduced cytotoxicity compared to the natural product . For instance, simplified derivatives have been developed that retain activity against Trypanosoma brucei . Comprehensive SAR studies have been performed on these derivatives to understand the structural requirements for antiprotozoal activity and optimize selectivity . These studies have indicated that the main site of antiprotozoal action for both natural and synthetic leucinostatins involves the destabilization of the inner mitochondrial membrane .

Further investigations into the structural requirements of leucinostatin A derivatives have identified specific moieties, such as hydroxyleucine at position 7, as key contributors to specific ATP synthase inhibition and systemic toxicity . This type of detailed SAR analysis provides valuable insights for the rational design of new analogues with modified structures aimed at minimizing undesirable interactions with host cell targets while maintaining or enhancing activity against pathogens or cancer cells. The development of synthetic derivatives also offers advantages in terms of accessibility and the ability to fine-tune their properties .

Biotechnological Approaches for Enhanced Biosynthesis and Production

Biotechnological approaches are being explored to enhance the biosynthesis and production of Leucinostatin B, which is naturally produced by certain fungal species. Understanding the biosynthetic pathway is fundamental to optimizing production through genetic engineering and fermentation strategies.

Research has focused on the producing fungus Purpureocillium lilacinum, identifying the gene cluster responsible for leucinostatin biosynthesis, known as the lcs cluster . The core biosynthetic gene, lcsA, encodes a non-ribosomal peptide synthetase (NRPS) . Studies involving gene deletion, qRT-PCR, and RNA-seq analyses have helped to identify approximately 20 genes involved in the biosynthesis of leucinostatins A and B .

Genetic manipulation, such as the overexpression of the transcription factor lcsF within the biosynthetic pathway, has demonstrated the potential to increase the production of leucinostatins A and B . Overexpression of lcsF resulted in the upregulation of related genes and a 1.5-fold increase in leucinostatin production . These findings provide a basis for developing improved Purpureocillium lilacinum strains through biotechnology for enhanced and potentially more cost-effective production of leucinostatin B and its analogues.

Exploring Novel Molecular Targets and Pathways

Beyond the established inhibition of ATP synthase, research continues to explore novel molecular targets and pathways affected by Leucinostatin B. A comprehensive understanding of its interactions within target cells can reveal new therapeutic opportunities and provide insights into its mechanisms of action.

As mentioned earlier, differential affinity chromatography coupled to mass spectrometry has been instrumental in identifying potential binding partners of leucinostatin derivatives in both pathogens and host cells . This technique allows for the identification of entire proteomes interacting with the compound, highlighting common pathways that may be affected . The identification of proteins involved in mitochondrial energy metabolism and protein processing/secretion suggests that leucinostatins may influence multiple essential cellular processes .

Further research is needed to fully characterize the interaction with these identified proteins and to uncover other potential targets or affected pathways. This could involve advanced proteomic studies, biochemical assays, and genetic screens to pinpoint the precise molecular events triggered by Leucinostatin B binding. Understanding these novel targets and pathways can inform the development of new therapeutic strategies and the design of analogues with tailored activities.

Development of Leucinostatin B-based Research Tools and Probes

The unique structure and biological activities of Leucinostatin B make it a valuable scaffold for developing research tools and probes. These tools can be used to further investigate its mechanism of action, identify its cellular targets, and study related biological processes.

One example of a leucinostatin-based research tool is the use of leucinostatin derivatives coupled to a solid support for affinity chromatography . This technique allows for the isolation and identification of proteins that bind to the leucinostatin scaffold from cell lysates . By using differential affinity chromatography with active and inactive analogues, researchers can distinguish specific binding partners relevant to the compound's biological activity . This methodology represents a valuable tool for target identification in both pathogens and host cells .

Future directions in this area could involve the synthesis of fluorescently labeled or tagged leucinostatin B analogues. These probes could be used in live-cell imaging studies to track the compound's localization within cells, visualize its interaction with specific organelles or proteins, and monitor downstream effects. Such tools would significantly advance our understanding of how Leucinostatin B exerts its effects at a subcellular level and facilitate the discovery of its molecular targets in a more direct manner. The availability of Leucinostatin A as a research tool from commercial suppliers also indicates the utility of these compounds in various research applications .

Q & A

Q. What statistical methods are recommended for analyzing omics data in leucinostatin research?

- Methodological Answer : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to RNA-seq datasets to minimize Type I errors during differential expression analysis . For pathway enrichment, tools like DAVID or GSEA prioritize HSF1/HSP70-related pathways, validated via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.